molecular formula C17H15N3O2 B11836015 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- CAS No. 61416-90-8

5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-

Cat. No.: B11836015
CAS No.: 61416-90-8
M. Wt: 293.32 g/mol
InChI Key: IKBFGGXOXPAQPA-UHFFFAOYSA-N
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Description

5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with an appropriate amine under acidic conditions to form the quinazoline core. The specific steps are as follows:

    Anthranilic Acid Reaction: Anthranilic acid is reacted with an amine (e.g., phenylamine) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.

    Substitution: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups.

Scientific Research Applications

5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    Quinazolinone: A derivative with a carbonyl group at the 4-position.

    2-Phenylquinazoline: A derivative with a phenyl group at the 2-position.

Uniqueness: : 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- is unique due to the presence of both ethyl and methyl groups along with a phenylamino group, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

CAS No.

61416-90-8

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

6-anilino-2-ethyl-4-methylquinazoline-5,8-dione

InChI

InChI=1S/C17H15N3O2/c1-3-14-18-10(2)15-16(20-14)13(21)9-12(17(15)22)19-11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3

InChI Key

IKBFGGXOXPAQPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C

Origin of Product

United States

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